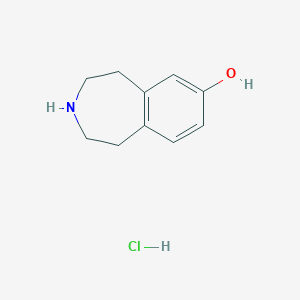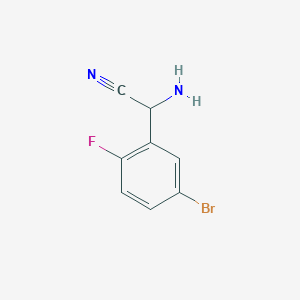
Amino(5-bromo-2-fluorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Amino(5-bromo-2-fluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H6BrFN2 . It is closely related to 2-(5-Bromo-2-fluorophenyl)acetonitrile . The compound is used for proteomics research .
Synthesis Analysis
The synthesis of compounds related to “this compound” involves reactions that convert an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of various linkages .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C8H6BrFN2 . Detailed insights into the molecular geometry of related fluorinated α-aminonitrile compounds have been revealed.Chemical Reactions Analysis
Reactivity studies involving molecules related to “this compound” have shown significant insights into nucleophilic attacks on carbon-carbon double bonds, demonstrating the compound’s reactivity towards various nucleophiles in acetonitrile.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 229.049 Da . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.科学的研究の応用
Enantioselective Sensing
One study describes the use of a chiral fluorosensor for enantioselective sensing of a wide range of chiral carboxylic acids, including amino acids and halogenated carboxylic acids, in acetonitrile. The study highlights the potential of such sensors in detecting and differentiating between the enantiomers of biologically relevant molecules (X. Mei & C. Wolf, 2004).
Green Synthesis and Antibacterial Activity
Another research effort focused on the green synthesis of a heterocyclic compound, derived from chalcone, under microwave irradiation. This compound demonstrated significant antibacterial activity, surpassing that of its precursor chalcone, showcasing a novel approach to synthesizing and evaluating potential antibacterial agents (Salman A. Khan, 2017).
Chemical Biology
In the field of chemical biology, fluorescent amino acids serve as essential tools for studying biological systems. They enable the non-invasive observation of cellular processes and interactions within intact organisms. Recent advancements in the design and synthesis of these fluorescent amino acids have opened new avenues for their application in optical imaging and the investigation of molecular dynamics in live cells (Zhiming Cheng et al., 2020).
Novel Chemosensors for Ion Recognition
Research into novel fluorescent chemosensors based on amino acid derivatives has shown potential for the selective detection of metal ions, such as Cu2+ and Fe3+. These chemosensors could be integrated into peptidic frameworks for environmental monitoring or medical diagnostics (Cátia I. C. Esteves et al., 2016).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIDSWSMEQAQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C#N)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


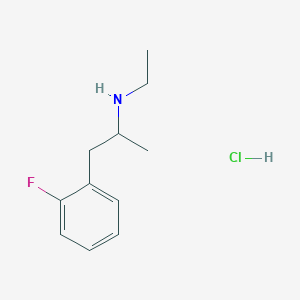
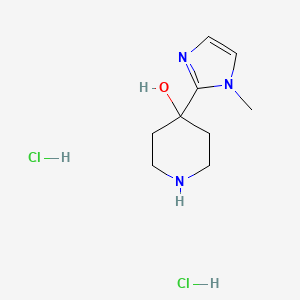
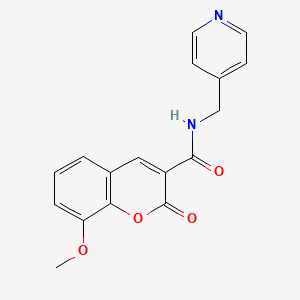
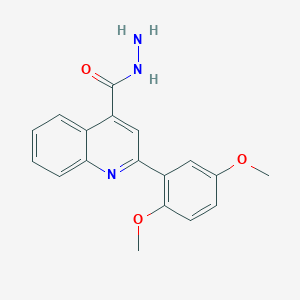
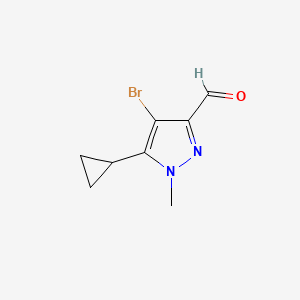
![N-(2,3-dimethylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696249.png)
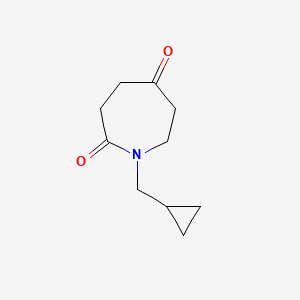
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2696252.png)
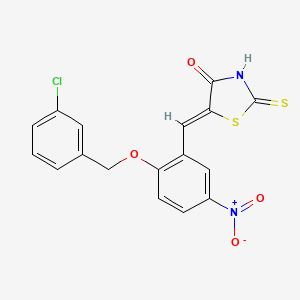
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2696256.png)
![2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine](/img/structure/B2696257.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2696258.png)
